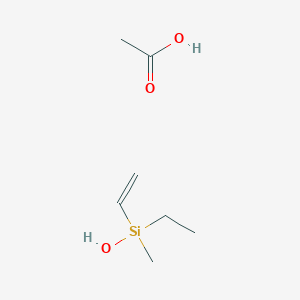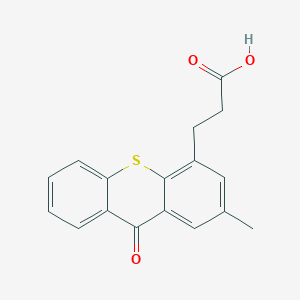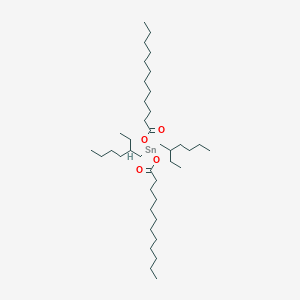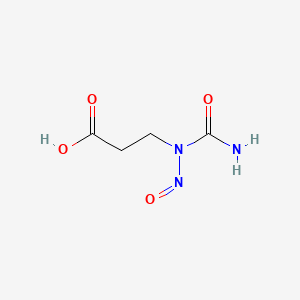
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane is a compound that combines the properties of acetic acid and a silane derivative. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;ethenyl-ethyl-hydroxy-methylsilane can be achieved through several methods. One common approach involves the reaction of acetic acid with ethenyl-ethyl-hydroxy-methylsilane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of acetic acid;ethenyl-ethyl-hydroxy-methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, hydroxy-, ethyl ester: This compound shares some structural similarities but differs in its functional groups and reactivity.
Acetic acid, hydroxy-, methyl ester: Another similar compound with different ester groups, leading to variations in chemical behavior.
Uniqueness
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane stands out due to its combination of acetic acid and silane functionalities. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
111949-63-4 |
|---|---|
Formule moléculaire |
C7H16O3Si |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
acetic acid;ethenyl-ethyl-hydroxy-methylsilane |
InChI |
InChI=1S/C5H12OSi.C2H4O2/c1-4-7(3,6)5-2;1-2(3)4/h4,6H,1,5H2,2-3H3;1H3,(H,3,4) |
Clé InChI |
UHZQZCGUMCGSLX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C=C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)



![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)



![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)


![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
